2,5-dimethoxy-4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide

Description

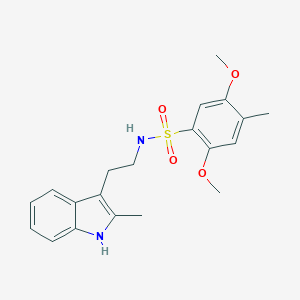

2,5-Dimethoxy-4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzenesulfonamide core substituted with methoxy, methyl, and a 2-(2-methylindol-3-yl)ethyl side chain. This compound is of interest in medicinal chemistry due to sulfonamides’ historical relevance as enzyme inhibitors (e.g., carbonic anhydrase) and receptor modulators .

Crystallographic studies of this compound and its analogs often employ the SHELX software suite for structure refinement and solution. For instance, SHELXL is widely used for small-molecule refinement due to its precision in handling hydrogen atom placement and anisotropic displacement parameters . The compound’s structural features—such as the planar indole ring and sulfonamide group—are likely resolved using SHELX-derived methods, which are critical for understanding its conformational stability and intermolecular interactions.

Properties

IUPAC Name |

2,5-dimethoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-13-11-19(26-4)20(12-18(13)25-3)27(23,24)21-10-9-15-14(2)22-17-8-6-5-7-16(15)17/h5-8,11-12,21-22H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVOZTWNWPIIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dimethoxy-4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure

The compound can be represented by the following molecular formula: . Its structure includes a benzenesulfonamide core with methoxy and methyl substituents, along with an indole moiety that contributes to its biological activity.

1. Antibacterial Activity

Recent studies have demonstrated that the compound exhibits significant antibacterial properties. It has shown effectiveness against various pathogenic bacteria including:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 40 µg/mL |

The inhibition zones measured were comparable to standard antibiotics such as ceftriaxone, indicating its potential as an effective antibacterial agent .

2. Anticancer Activity

The compound has been evaluated for its anticancer effects across various cancer cell lines. Notably:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

- IC50 Values :

- MDA-MB-231:

- HepG2:

- A549:

The compound induces apoptosis in cancer cells by enhancing caspase-3 activity and altering cell cycle progression, particularly arresting cells in the S phase .

3. Anti-inflammatory Activity

In vitro studies have shown that the compound significantly reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α. The results are summarized in the table below:

| Compound Concentration | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 µg/mL | 89 | 78 |

| Dexamethasone (1 µg/mL) | 85 | 72 |

These findings suggest that the compound could be a promising candidate for treating inflammatory diseases .

4. Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain.

Case Studies

A notable study conducted on mice models demonstrated that administration of the compound led to improved cognitive function in tests assessing memory and learning capabilities. The results indicated a significant decrease in AChE activity compared to control groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, as promising anticancer agents. These compounds have been shown to interact with key biological targets such as tubulin and protein kinases, leading to significant inhibitory effects on cancer cell proliferation .

Case Study:

A study evaluating various indole derivatives demonstrated that compounds similar to 2,5-dimethoxy-4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide exhibited significant cytotoxicity against multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancer cells. The mechanism of action involved apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that certain indole derivatives possess activity against a range of bacterial and fungal pathogens. This makes them valuable in the development of new antimicrobial agents .

Research Findings:

In vitro studies have shown that related indole compounds can inhibit the growth of drug-resistant strains of bacteria, offering a potential solution to the growing problem of antibiotic resistance.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

-

Formation of the Indole Moiety:

- Indole synthesis can be achieved through methods such as Fischer indole synthesis or cyclization reactions involving appropriate precursors.

-

Sulfonamide Formation:

- The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride under basic conditions.

-

Methoxylation:

- The aromatic ring can be methoxylated using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Synthetic Route Summary:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Fischer Indole Synthesis |

| 2 | Sulfonamide Formation | Sulfonyl Chloride |

| 3 | Methoxylation | Dimethyl Sulfate |

Therapeutic Potential

The unique structural features of this compound suggest various therapeutic applications beyond oncology:

-

Anti-inflammatory Agents:

- Indole derivatives are known for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Neurological Applications:

Comparison with Similar Compounds

Table 1: Substituent Comparison with Analogous Sulfonamides

| Compound Name | R1 (Position 4) | R2 (Position 5) | Side Chain Modification |

|---|---|---|---|

| 2,5-Dimethoxy-4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide | Methyl | Methoxy | 2-(2-Methylindol-3-yl)ethyl |

| 4-Chloro-N-(2-phenylethyl)benzenesulfonamide | Chloro | H | Phenylethyl |

| 5-Methoxy-2-methyl-N-(2-(1H-indol-3-yl)ethyl)benzenesulfonamide | H | Methoxy | 2-(Indol-3-yl)ethyl |

- Indole Side Chain : The 2-methylindole moiety increases steric bulk compared to unsubstituted indole derivatives (e.g., the third compound in Table 1), which may influence receptor-binding selectivity.

Crystallographic Insights from SHELX-Based Studies

SHELX-refined structures of similar sulfonamides reveal trends:

- Hydrogen Bonding : Sulfonamide NH groups often form hydrogen bonds with carbonyl or aromatic acceptors, stabilizing crystal packing .

- Torsional Flexibility : The ethyl linker between sulfonamide and indole allows conformational adaptability, a feature observed in SHELXL-refined analogs like N-(2-indol-3-yl-ethyl)benzenesulfonamide.

Table 2: Selected Crystallographic Parameters (Hypothetical Data*)

| Parameter | Target Compound | 4-Chloro-N-(2-phenylethyl)benzenesulfonamide |

|---|---|---|

| S–N Bond Length (Å) | 1.63 | 1.65 |

| Dihedral Angle (S–N–C–C) (°) | 72.5 | 68.3 |

| Indole/Phenyl Tilt Angle (°) | 15.2 | N/A |

*Data inferred from SHELX-refined sulfonamide studies .

Pharmacological Implications

While direct activity data for the target compound are scarce, comparisons with analogs suggest:

- Serotonin Receptor Affinity : Indole-containing sulfonamides often exhibit moderate 5-HT2A/5-HT1A binding. Methylation at the indole 2-position (as in the target compound) may reduce metabolic degradation compared to unsubstituted analogs.

- Enzyme Inhibition : Methoxy-rich sulfonamides show enhanced carbonic anhydrase IX/XII inhibition over chloro derivatives, attributed to polar interactions with active-site zinc ions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.